

# Epitinib phase 1 clinical trial results

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## Compound Focus: Epitinib

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## Phase I Clinical Trial Data Summary

The primary objectives of the Phase I trials were to evaluate the safety, tolerability, and preliminary efficacy of **Epitinib** in patients with advanced solid tumours, with a specific focus on **EGFR-mutant Non-Small Cell Lung Cancer (NSCLC) with brain metastases** [1] [2].

The table below summarizes the core quantitative results from the Phase Ib dose-expansion study:

Trial Parameter	120 mg QD Cohort	160 mg QD Cohort
Patient Number (FAS)	30	42
Grade $\geq 3$ TRAEs	43.3% (13 patients)	50.0% (21 patients)
Objective Response Rate (ORR)	53.6% (95% CI: 33.9%-72.5%)	40.5% (95% CI: 25.6%-56.7%)
Median Duration of Response (mDoR)	7.40 months (95% CI: 3.70-7.40)	9.10 months (95% CI: 6.50-12.00)
Median Progression-Free Survival (mPFS)	7.40 months (95% CI: 5.40-9.20)	7.40 months (95% CI: 5.50-10.00)

Trial Parameter	120 mg QD Cohort	160 mg QD Cohort
Recommended Phase 2 Dose (RP2D)		160 mg QD

## Experimental Protocol & Methodology

The following details the design and key methodologies of the Phase I trials for **Epitinib** (HMPL-813).

### 1. Study Design

- **Phase Ia (Dose-Escalation)**: This initial first-in-human, open-label study aimed to determine the safety and Maximum Tolerated Dose (MTD). Patients received escalating doses of **Epitinib**: 20 mg, 40 mg, 80 mg, 120 mg, 160 mg, 200 mg, and 240 mg, all administered orally once daily (QD) [3].
- **Phase Ib (Dose-Expansion)**: This subsequent multi-centre, open-label study further evaluated safety and preliminary efficacy at the 120 mg and 160 mg QD doses in a specific population of patients with **EGFR-mutant advanced NSCLC and brain metastases** (ClinicalTrials.gov Identifier: NCT02590952) [1] [3].

### 2. Patient Population

- **Key Inclusion Criteria**: Patients aged 18-70 with histologically confirmed advanced NSCLC and brain metastasis, confirmed by enhanced CT or MRI. Patients could be either treatment-naïve or have received prior therapy, but prior EGFR TKI treatment was not allowed [3].
- **Analysis Sets**: The Full Analysis Set (FAS) included all enrolled patients, while the Response Evaluable Set (RES) included patients who completed at least one post-baseline tumor assessment [3].

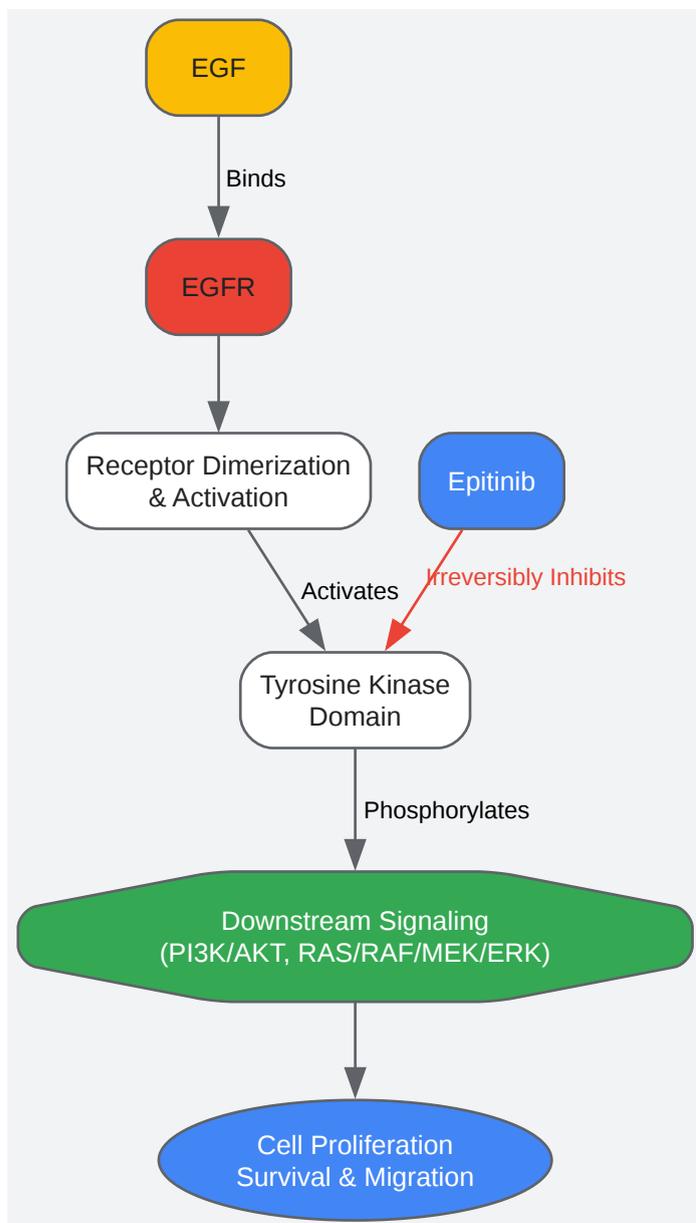
### 3. Endpoint Assessment Methodologies

- **Safety**: Treatment-related adverse events (TRAEs) were monitored throughout the study and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) [3].
- **Efficacy**: Antitumor response, including Objective Response Rate (ORR), was evaluated using enhanced magnetic resonance imaging (MRI) for brain lesions and computed tomography (CT) for extracranial lesions, assessed per Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 [1] [3].
- **Pharmacokinetics (PK)**: In the Phase Ia study, PK parameters were analyzed to understand the drug's absorption, distribution, and elimination. Preclinical data indicated that **Epitinib** achieves

higher concentrations in brain and tumor tissue than in plasma, which was a key rationale for its development in treating brain metastases [3] [2].

## EGFR Signaling Pathway & Epitinib Mechanism of Action

**Epitinib** is an oral, highly potent, irreversible, epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [3]. The following diagram illustrates the EGFR signaling pathway and the mechanism of **Epitinib**.



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This diagram shows that **Epitinib** directly targets the intracellular tyrosine kinase domain of the EGFR, inhibiting the downstream signaling cascades that drive tumor cell proliferation and survival [4] [5]. Its design for optimal brain penetration allows it to target metastases behind the blood-brain barrier [3] [2].

## Interpretation of Findings & Future Development

- **Safety Profile:** The toxicity profile of **Epitinib** was generally manageable, with no new safety signals identified. The most common treatment-related adverse events included rash and increased blood creatine phosphokinase, which are consistent with the known class effects of EGFR inhibitors [1] [3].
- **Dose Rationale:** The Phase Ia study did not reach the Maximum Tolerated Dose (MTD) even at 240 mg. Based on comprehensive safety, pharmacokinetics, and preliminary efficacy data, **160 mg QD** was established as the Recommended Phase 2 Dose (RP2D) [3]. The Phase Ib study confirmed this, noting that while the 120 mg dose showed a higher ORR, the 160 mg dose offered a longer median Duration of Response, supporting its selection for further development [1].
- **Clinical Significance:** At the time of its initial development, **Epitinib** addressed a significant unmet need for EGFR-mutant NSCLC patients with brain metastases, as earlier generation EGFR TKIs had limited ability to cross the blood-brain barrier [3]. Its promising efficacy in this population warranted further investigation in later-stage trials.

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